1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of pyridine, triazole, and quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: A catalyst-free, additive-free method using microwave irradiation has been developed for synthesizing 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazoloquinoline.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole ring.
Substitution Products: Substituted quinoline derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline has been studied for its potential as an antiviral, antimicrobial, and anticancer agent . It has shown promising activity against various pathogens and cancer cell lines, making it a valuable compound in medicinal chemistry research.
Mechanism of Action
The compound’s mechanism of action involves intercalation into DNA, disrupting the DNA structure and inhibiting the replication of pathogens or cancer cells . It may also inhibit specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness: 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is unique due to its combined structural features of pyridine, triazole, and quinoline, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H12N4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C15H12N4/c1-2-6-13-11(4-1)7-8-14-17-18-15(19(13)14)12-5-3-9-16-10-12/h1-6,9-10H,7-8H2 |
InChI Key |
AGTMAYYRJCRYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C3=CC=CC=C31)C4=CN=CC=C4 |
Origin of Product |
United States |
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